Superior Sigma Receptor Selectivity vs. Ifenprodil and [³H]-Ro 25-6981
The tritiated derivative of this core scaffold, [³H]-JNJ-GluN2B-5 (1-(azetidin-1-yl)-2-[6-(4-fluoro-3-methylphenyl)pyrrolo[3,2-b]pyridin-1-yl]ethanone), exhibits no measurable affinity for sigma 1 or sigma 2 receptors (Ki > 10,000 nM for both). This stands in stark contrast to the two most widely used GluN2B reference compounds: [³H]-Ro 25-6981, which binds sigma 1 with Ki = 2 nM and sigma 2 with Ki = 189 nM, and ifenprodil, which binds sigma 1 with Ki = 59.1 nM and sigma 2 with Ki = 2 nM [1]. The selectivity margin for sigma 1 is >5,000-fold over [³H]-Ro 25-6981 and >169-fold over ifenprodil.
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Sigma 1: Ki > 10,000 nM; Sigma 2: Ki > 10,000 nM ([³H]-JNJ-GluN2B-5) |
| Comparator Or Baseline | [³H]-Ro 25-6981: Sigma 1 Ki = 2 nM, Sigma 2 Ki = 189 nM; Ifenprodil: Sigma 1 Ki = 59.1 nM, Sigma 2 Ki = 2 nM |
| Quantified Difference | >5,000-fold improvement over [³H]-Ro 25-6981 at sigma 1; >169-fold over ifenprodil at sigma 1; >5,000-fold at sigma 2 vs. ifenprodil's Ki = 2 nM |
| Conditions | Radioligand competitive binding assay in rat cortical membranes; sigma 1 and sigma 2 receptor binding assays; [³H]-JNJ-GluN2B-5 used as radioligand at measured KD = 2.6 ± 0.3 nM [1] |
Why This Matters
Sigma receptor off-target binding confounds pharmacological interpretation of GluN2B studies and limits the utility of [³H]-Ro 25-6981 as a selective autoradiography probe; this scaffold eliminates that confound entirely.
- [1] Schoellerman J, Lord B, Bhattacharya A, Stenne B, Wall JL, Rech J, Letavic M, Bonaventure P, Balana B. Characterization of tritiated JNJ-GluN2B-5 (3-[³H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. J. Neurochem. 2024, 168(9), 2654–2670. DOI: 10.1111/jnc.16129. PMID: 38770633. View Source
